molecular formula C7H9F2N3 B6611117 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane CAS No. 2866318-66-1

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane

Cat. No. B6611117
CAS RN: 2866318-66-1
M. Wt: 173.16 g/mol
InChI Key: WEPRJZGCXPLKRG-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) are small, three-dimensional, strained ring structures . They have been demonstrated to be bioisosteres of the phenyl ring . The core of BCPs has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . A continuous flow process to generate [1.1.1]propellane on demand has been presented, which can directly be derivatized into various BCP species . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes is described .


Molecular Structure Analysis

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .


Chemical Reactions Analysis

The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes is described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .

Scientific Research Applications

Drug Discovery

BCP derivatives are important in modern drug discovery . They provide greater opportunities for optimizing drug candidates and expanding the available chemical space of drugs . BCP is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering high passive permeability, high water solubility, and improved metabolic stability .

Synthetic Chemistry

BCP derivatives have been used in the synthetic chemistry of unsymmetrically 1,3-difunctionalized BCP derivatives . They have been used in the radical multicomponent carboamination of [1.1.1]propellane .

Mimetics for Ortho/Meta-Substituted Arenes

1,2-Difunctionalized BCPs have been developed to potentially mimic ortho-substituted arenes . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .

Materials Science

BCP derivatives have been applied in materials science as molecular rods . They have been used as supramolecular linker units .

Liquid Crystals

In the field of liquid crystals, BCP derivatives have found applications .

FRET Sensors

BCP derivatives have been used in the development of FRET sensors .

Metal–Organic Frameworks

BCP derivatives have been extensively investigated for their use in metal–organic frameworks .

Medicinal Chemistry Bioisosteres

Over the past decade, medicinal chemists have started to replace the benzene ring with saturated bioisosteres like BCP, which often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Safety and Hazards

BCPs have been found to be sensitive to impacts . Impact sensitivity testing was performed on available samples that flagged on the Vertex-modified Yoshida Curve . Six of ten BCPs tested showed sensitivity to decomposition from impacts .

Future Directions

The difficulty in large-scale preparation of BCPs is still a problem that often outweighs the corresponding derivatives to becoming clinical candidates . This work presents a practical general reaction that gives BCPs on mg- to kg-quantities using just light . This should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c1-5-2-6(3-5,4-11-12-10)7(5,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPRJZGCXPLKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane

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